6-Benzothiazolemethanamine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-benzothiazol-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQZRIYKOSJQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375964-49-0 | |
| Record name | 1,3-Benzothiazol-6-ylmethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Benzothiazole Chemistry Research
Benzothiazole (B30560) is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govbibliomed.org This aromatic structure is not merely a synthetic curiosity but is found in various marine and terrestrial natural products. nih.gov The inherent chemical properties of the benzothiazole ring system have made it a focal point of extensive research, leading to its recognition as a versatile building block in the development of compounds with significant biological activities. nih.govjddtonline.info
The academic interest in benzothiazole derivatives stems from their wide range of pharmacological applications. nih.govpcbiochemres.com Research has demonstrated that compounds incorporating the benzothiazole scaffold exhibit activities including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. bibliomed.orgpcbiochemres.comresearchgate.net This broad spectrum of activity has cemented the benzothiazole nucleus as a key pharmacophore in medicinal chemistry. researchgate.netingentaconnect.com The continuous exploration of novel synthetic methodologies to access diverse benzothiazole derivatives underscores the ongoing importance of this chemical class. nih.govingentaconnect.com
Table 1: Physicochemical Properties of Benzothiazole
| Property | Value |
| Molecular Formula | C₇H₅NS |
| Molecular Weight | 135.19 g/mol |
| Melting Point | 2 °C |
| Boiling Point | 227-228 °C |
| Density | 1.24 g/mL |
| Appearance | Colorless, slightly viscous liquid |
Significance of the Benzothiazolemethanamine Scaffold in Advanced Organic Synthesis
The functionalization of the core benzothiazole (B30560) structure is a key strategy in the design of new therapeutic agents. The introduction of a methanamine group, as seen in 6-Benzothiazolemethanamine, creates a versatile scaffold for further chemical modification. This amine functionality serves as a crucial handle for synthetic chemists, allowing for the construction of more complex molecules through various chemical reactions.
In advanced organic synthesis, scaffolds like benzothiazolemethanamine are highly valued as intermediates. They provide a platform for creating libraries of related compounds, which can then be screened for specific biological activities. The position of the methanamine group on the benzothiazole ring system can significantly influence the molecule's three-dimensional structure and its ability to interact with biological targets. The development of efficient synthetic routes to such scaffolds is a continuous effort in the field, aiming for high yields and selectivity. ingentaconnect.com
The dihydrochloride (B599025) salt form of 6-Benzothiazolemethanamine suggests its potential use in contexts where aqueous solubility is advantageous, a common consideration in pharmaceutical development. The ability to introduce substituents onto the amine or the benzothiazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
Overview of Emerging Research Trajectories in Benzothiazole Derivatives
Precursor Synthesis and Core Benzothiazole Ring Formation
The foundational step in the synthesis of 6-Benzothiazolemethanamine dihydrochloride (B599025) is the construction of the benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring.
Cyclization Reactions for Benzothiazole Nucleus Construction
A prevalent and effective method for forming the 6-substituted benzothiazole ring involves the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), followed by an oxidative cyclization. This reaction is often carried out in the presence of bromine in acetic acid. The 4-substituted aniline serves as the precursor to the benzene portion of the benzothiazole, with the substituent at the 4-position ultimately dictating the group at the 6-position of the final benzothiazole ring.
Another key strategy for constructing the benzothiazole core is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is particularly effective for the synthesis of 6-substituted benzothiazoles.
An alternative pathway to a precursor for 6-aminomethyl-2-aminobenzothiazole involves the N-protection of 4-aminobenzylamine, followed by cyclization. This approach strategically builds the necessary components before the formation of the heterocyclic ring.
The following table summarizes various cyclization reactions for the synthesis of the benzothiazole nucleus:
| Starting Materials | Reagents | Product | Reference |
| 4-substituted aniline | KSCN, Bromine, Acetic Acid | 2-amino-6-substituted benzothiazole | researchgate.net |
| Thiobenzanilides | Potassium ferricyanide | 6-substituted benzothiazoles | researchgate.net |
| N-protected 4-aminobenzylamine | Ammonium thiocyanate | 6-aminomethyl-2-aminobenzothiazole intermediate | nih.gov |
Derivatization of the Benzothiazole Ring System
Once the benzothiazole nucleus is formed, further modifications can be made to introduce or alter functional groups. A key strategy for synthesizing 6-Benzothiazolemethanamine involves the preparation of a 6-cyanobenzothiazole (B1366490) intermediate. This can be achieved by the cyclization of 4-aminobenzonitrile. The cyano group at the 6-position is a versatile handle that can be subsequently reduced to the desired aminomethyl group.
Aminomethylation and Side Chain Introduction Approaches
The introduction of the methanamine moiety at the 6-position is a critical step in the synthesis of the target compound.
Reaction Mechanisms for Amine Functionalization
Two primary strategies are employed to introduce the aminomethyl group onto the benzothiazole ring at the 6-position:
Reduction of a Nitrile: The cyano group of 6-cyanobenzothiazole can be reduced to a primary amine using powerful reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. This method provides a direct route to the 6-(aminomethyl)benzothiazole (B1388815).
Amination of a Halomethyl Derivative: An alternative approach involves the initial formation of a 6-(halomethyl)benzothiazole, such as 6-(bromomethyl)benzothiazole. This intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary amine to yield the corresponding 6-aminomethylbenzothiazole. This two-step process allows for the introduction of various substituents on the nitrogen atom of the methanamine group.
Alkylation and Substitution Strategies for the Methanamine Moiety
The primary amine of the 6-(aminomethyl)benzothiazole can be further functionalized through various reactions, including N-alkylation and N-acylation. N-alkylation can be achieved by reacting the amine with alkyl halides, allowing for the introduction of one or two alkyl groups on the nitrogen atom. N-acylation, the reaction with acyl chlorides or anhydrides, leads to the formation of amides. These derivatization strategies are crucial for creating a diverse range of analogs with potentially different properties.
Dihydrochloride Salt Formation Methodologies
The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating the free base of 6-Benzothiazolemethanamine with hydrochloric acid. The presence of two basic nitrogen atoms in the molecule—one in the thiazole ring and one in the aminomethyl side chain—allows for the formation of a stable dihydrochloride salt. This salt formation often improves the compound's stability, solubility, and ease of handling for various applications. The general procedure involves dissolving the amine in a suitable solvent and adding a stoichiometric amount of hydrochloric acid, which can be in the form of a solution in an organic solvent or as a gas. The resulting salt typically precipitates from the solution and can be isolated by filtration.
Optimization of Salt Formation Conditions
The formation of a dihydrochloride salt, such as 6-Benzothiazolemethanamine dihydrochloride, is a crucial step to enhance the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). Optimization of this process is essential to ensure high yield, purity, and the desired crystalline form. The process typically involves reacting the free base form of the amine with at least two equivalents of hydrochloric acid.
Key parameters that require careful control include the choice of solvent, temperature, reactant stoichiometry, and rate of addition. Solvents are selected based on their ability to dissolve the free base while ensuring the insolubility of the resulting salt to facilitate precipitation. Alcohols like isopropanol (B130326) or ethanol (B145695) are commonly used. Temperature control is critical; the reaction is often performed at a slightly elevated temperature to ensure complete reaction, followed by controlled cooling to promote crystallization and maximize yield. The stoichiometry of hydrochloric acid is precisely controlled to ensure the formation of the dihydrochloride salt without excess acid, which could lead to impurities.
Table 1: Parameters for Optimizing Dihydrochloride Salt Formation
| Parameter | Objective | Typical Conditions/Options | Impact on Product |
| Solvent System | Dissolve free base, precipitate the salt | Isopropanol, Ethanol, Acetone, Ethyl Acetate | Affects yield, crystal form (polymorphism), and purity |
| Acid Source | Precise delivery of HCl | Anhydrous HCl in a solvent (e.g., isopropanol), Gaseous HCl | Ensures correct stoichiometry and avoids water introduction |
| Stoichiometry | Form the dihydrochloride salt | >2.0 equivalents of HCl relative to the diamine | Critical for ensuring complete salt formation |
| Temperature | Control reaction rate and crystallization | Initial warming (40-60°C), followed by slow cooling | Influences crystal size, purity, and overall yield |
| Addition Rate | Maintain process control | Slow, controlled addition of the acid solution | Prevents localized high concentrations and impurity formation |
| Agitation | Ensure homogeneity | Consistent stirring | Affects particle size distribution and process consistency |
Characterization of Salt Stability and Purity
Once the salt is synthesized, it must be rigorously characterized to confirm its identity, purity, and stability. tandfonline.com A suite of analytical techniques is employed to provide a comprehensive profile of the salt. jst.go.jp The crystalline form is a critical attribute, as different polymorphs can exhibit different physical properties. tandfonline.com Stability studies under accelerated conditions (e.g., high temperature and humidity) are conducted to predict the shelf-life of the drug substance. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity and quantifying any impurities or degradation products. nih.gov Spectroscopic methods such as ¹H NMR and FTIR are used to confirm the chemical structure and the presence of the salt form. reddit.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition, and the presence of solvates or hydrates. nih.gov Powder X-ray Diffraction (PXRD) is indispensable for identifying the crystalline form and ensuring batch-to-batch consistency. researchgate.net
Table 2: Analytical Techniques for Salt Characterization
| Technique | Purpose | Information Obtained |
| HPLC | Purity Assessment | Quantifies the API and detects/quantifies impurities and degradants. nih.gov |
| ¹H NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure and can indicate salt formation through chemical shifts. reddit.com |
| FTIR Spectroscopy | Functional Group Analysis | Identifies characteristic vibrations of functional groups and confirms salt formation. nih.gov |
| PXRD | Crystalline Structure | Determines the solid-state form (crystalline vs. amorphous) and identifies the specific polymorph. researchgate.net |
| DSC | Thermal Transitions | Measures melting point, phase transitions, and provides an indication of purity. nih.gov |
| TGA | Thermal Stability | Measures weight loss as a function of temperature to detect solvates, hydrates, and decomposition. jst.go.jp |
| Hygroscopicity Testing | Water Sorption | Evaluates the tendency of the salt to absorb moisture from the atmosphere. |
Green Chemistry Approaches in Benzothiazolemethanamine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like benzothiazoles to reduce environmental impact. bohrium.com These approaches focus on using less hazardous solvents, developing catalytic reactions, improving energy efficiency, and minimizing waste. mdpi.com
A significant advancement is the use of water as a reaction solvent, which is environmentally benign and cost-effective. rsc.orgrsc.org Tandem reactions where multiple steps are carried out in a single pot without isolating intermediates also contribute to a greener process by reducing solvent use and waste generation. rsc.org The use of heterogeneous catalysts that can be easily recovered and recycled is another key strategy. mdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes or other precursors can be achieved using recyclable catalysts under mild conditions. mdpi.com Energy-efficient methods, such as microwave-assisted or ultrasound-irradiated synthesis, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.compharmacyjournal.in
Table 3: Comparison of Green Synthesis Methods for Benzothiazole Derivatives
| Method/Catalyst | Solvent | Key Advantages | Reference |
| FeCl₃-catalyzed tandem reaction | Water | Environmentally benign, recyclable reaction media, practical for 2-aminobenzothiazoles. | rsc.org |
| No Catalyst | Water | High efficiency, simple procedure, significant rate acceleration compared to organic solvents. | rsc.org |
| Commercial Laccases | Phosphate Buffer/Acetonitrile | Biocatalytic, mild conditions, high yields for condensation reactions. | mdpi.com |
| SnP₂O₇ (heterogeneous catalyst) | Ethanol | High yields, very short reaction times, catalyst can be reused multiple times. | mdpi.com |
| Microwave Irradiation | Solvent-free | Rapid, solvent-free conditions, high yields. | mdpi.compharmacyjournal.in |
Scale-Up Considerations and Industrial Synthesis Pathways
Translating a laboratory synthesis to an industrial scale presents numerous challenges that must be addressed to ensure a safe, robust, and economically viable process. acs.org Key considerations include heat transfer, mass transfer, reaction kinetics, and safety. Reactions that are easily controlled in small flasks can become difficult to manage in large reactors, particularly if they are highly exothermic.
The choice of synthetic route for industrial production often prioritizes cost-effective and readily available starting materials, process safety, and the ease of product isolation and purification. princeton-acs.org For heterocyclic compounds like 6-Benzothiazolemethanamine, pathways that avoid hazardous reagents, high pressures, or extreme temperatures are preferred. researchgate.net Continuous flow chemistry is an emerging technology that offers significant advantages for scale-up, including better temperature control, improved safety for handling hazardous intermediates, and enhanced consistency. nih.gov
Mechanistic Studies of Functional Group Interconversions on the Benzothiazolemethanamine Scaffold
Functional group interconversions on the 6-benzothiazolemethanamine scaffold can be strategically employed to synthesize a diverse range of derivatives. These transformations primarily target the aminomethyl group and the aromatic benzothiazole core.
The primary amine of the aminomethyl group is a versatile functional handle for various interconversions. Common reactions include N-acylation and N-alkylation.
N-Acylation: The reaction of 6-benzothiazolemethanamine with acylating agents such as acyl chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the corresponding N-acylated product. The use of a base is often employed to neutralize the acidic byproduct (e.g., HCl).
N-Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction typically follows an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium salts, depending on the stoichiometry of the reactants and the reaction conditions. The reactivity can be influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. nih.govnih.gov
Functional group transformations on the benzothiazole ring itself are also of significant interest. For instance, the synthesis of 6-aminomethyl-2-aminobenzothiazole has been reported, which involves the introduction of an amino group at the 2-position of the benzothiazole ring. nih.govmdpi.com This transformation highlights the possibility of modifying the electronic properties and reactivity of the entire scaffold.
| Reaction Type | Reagents and Conditions | Mechanistic Pathway | Product Class |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), inert solvent | Nucleophilic Acyl Substitution | N-(6-Benzothiazolylmethyl)amides |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3), polar aprotic solvent | SN2 Reaction | Secondary/Tertiary Amines |
| Amination at C2 | e.g., N-protection, cyclization with thiocyanate | Varies with method | 2-Aminobenzothiazole derivatives |
Oxidation and Reduction Pathways of the Benzothiazolemethanamine Moiety
The 6-benzothiazolemethanamine moiety possesses functional groups that are susceptible to both oxidation and reduction, allowing for the synthesis of compounds with different oxidation states and properties.
Oxidation: The primary amine of the aminomethyl group can be oxidized to various functional groups such as imines, oximes, or even nitriles under specific conditions. The choice of oxidizing agent is crucial for controlling the selectivity of the reaction. Mild oxidizing agents may lead to the formation of an imine, especially in the presence of a suitable carbonyl compound. Stronger oxidizing agents could lead to more extensive oxidation. The sulfur atom in the benzothiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. This modification significantly alters the electronic properties and polarity of the molecule. nih.gov
Reduction: The benzothiazole ring is generally stable to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the reduction of the heterocyclic ring. globethesis.com A more common and synthetically useful reduction involves the conversion of a related 6-nitrobenzothiazole (B29876) derivative to a 6-aminobenzothiazole (B108611). This reduction is typically achieved using reducing agents like tin(II) chloride in acidic medium or catalytic hydrogenation with catalysts such as palladium on carbon. sigmaaldrich.com This pathway is often a key step in the synthesis of 6-aminobenzothiazole and its derivatives.
| Transformation | Reagents and Conditions | Moiety Affected | Resulting Functional Group |
| Amine Oxidation | Mild oxidizing agents | Aminomethyl group | Imine |
| Sulfur Oxidation | H2O2, peroxy acids | Thiazole ring sulfur | Sulfoxide, Sulfone |
| Ring Reduction | Catalytic Hydrogenation (harsh conditions) | Benzothiazole ring | Reduced heterocyclic system |
| Nitro Group Reduction | SnCl2/HCl or H2/Pd-C | Nitro group at 6-position | Amino group at 6-position |
Nucleophilic and Electrophilic Reactions Involving the Core Structure
The benzothiazole ring system and the aminomethyl substituent provide sites for both nucleophilic and electrophilic reactions.
Nucleophilic Reactions: The primary amine of the 6-benzothiazolemethanamine is a potent nucleophile. As discussed in section 3.1, it readily participates in N-acylation and N-alkylation reactions. nih.govnih.gov Furthermore, the benzothiazole ring itself can be subject to nucleophilic attack, particularly at the 2-position, especially if a good leaving group is present. The reactivity of the ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.
Electrophilic Aromatic Substitution: The benzothiazole ring is an aromatic system and can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The position of substitution is directed by the existing substituents. The fused benzene ring is the typical site for EAS. The aminomethyl group is an activating, ortho-, para-directing group (after protonation of the amino group under acidic conditions, it becomes deactivating and meta-directing). The thiazole part of the molecule is generally deactivating towards electrophilic attack. Therefore, electrophilic substitution is expected to occur on the benzene ring, likely at positions 4 and 5, ortho and para to the aminomethyl group, respectively. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, bromination of aminobenzothiazoles has been reported to occur on the benzene ring. rsc.org
| Reaction Type | Key Reactant | Site of Reaction | Mechanistic Details |
| Nucleophilic Attack | Amine | Nitrogen of the aminomethyl group | Acts as a nucleophile in SN2 and nucleophilic acyl substitution reactions. |
| Electrophilic Aromatic Substitution | Benzothiazole Ring | Positions 4 and 5 of the benzene ring | The aminomethyl group directs electrophiles to the ortho and para positions. |
Rearrangement and Cycloaddition Reactions of Benzothiazole-Containing Systems
Benzothiazole derivatives are known to participate in various rearrangement and cycloaddition reactions, leading to the formation of complex polycyclic structures.
Rearrangement Reactions: While specific skeletal rearrangement reactions of 6-benzothiazolemethanamine are not widely documented, the broader class of benzothiazole derivatives can undergo rearrangements under certain conditions, such as thermal or photochemical activation. researchgate.net These rearrangements can involve the cleavage and reformation of bonds within the heterocyclic ring system, leading to isomeric structures.
Cycloaddition Reactions: The benzothiazole moiety can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. For instance, [3+2] cycloaddition reactions of benzothiazole derivatives with various dipolarophiles have been reported to yield fused heterocyclic systems. researchgate.netnih.govresearchgate.net These reactions are valuable for the construction of novel polycyclic scaffolds with potential biological activities. The aminomethyl substituent at the 6-position could potentially influence the reactivity and regioselectivity of such cycloaddition reactions.
| Reaction Type | Description | Potential Outcome |
| Skeletal Rearrangement | Intramolecular reorganization of the benzothiazole core | Isomeric benzothiazole derivatives or other heterocyclic systems |
| [3+2] Cycloaddition | Reaction with a 1,3-dipole | Fused five-membered heterocyclic rings |
| [4+2] Cycloaddition | Reaction as a diene or dienophile in a Diels-Alder type reaction | Fused six-membered heterocyclic rings |
Catalytic Applications of this compound in Organic Synthesis
While the direct catalytic applications of this compound are not extensively reported, its structural features suggest potential uses in catalysis. The primary amine and the benzothiazole nitrogen could act as ligands for metal catalysts.
Structurally related benzothiazoline (B1199338) compounds have been successfully employed as hydrogen sources in organocatalytic asymmetric transfer hydrogenation of imines. acs.org This suggests that derivatives of 6-benzothiazolemethanamine could potentially be developed for similar applications in asymmetric synthesis. The chiral environment could be introduced through modification of the aminomethyl group or by using a chiral catalyst in conjunction with the benzothiazole derivative. The development of benzothiazole-based ligands and organocatalysts is an active area of research, and 6-benzothiazolemethanamine provides a scaffold that could be further functionalized for such purposes. rsc.orgnih.gov
Derivative Chemistry and Rational Design of 6 Benzothiazolemethanamine Analogs
Structure-Reactivity Relationship Studies of Benzothiazolemethanamine Derivatives
The chemical reactivity and biological activity of 6-benzothiazolemethanamine derivatives are intrinsically linked to their molecular structure. Structure-reactivity relationship (SRR) studies aim to elucidate how modifications to the benzothiazole (B30560) core, the aminomethyl side chain, and substituents on the aromatic ring influence the compound's properties.
Key structural features that are often modulated in SRR studies include:
Substitution on the Benzothiazole Ring: The introduction of electron-donating or electron-withdrawing groups at various positions on the benzothiazole ring can significantly alter the electron density of the heterocyclic system. This, in turn, affects the nucleophilicity of the nitrogen and sulfur atoms, influencing the molecule's ability to participate in chemical reactions and form intermolecular interactions. For instance, electron-withdrawing groups can enhance the acidity of N-H protons in the aminomethyl moiety, while electron-donating groups can increase the basicity of the ring nitrogen.
Modification of the Aminomethyl Group: The primary amine of the 6-methanamine group is a key site for derivatization. N-alkylation, N-acylation, and the formation of Schiff bases can modulate the steric bulk, lipophilicity, and hydrogen bonding capacity of this functional group. These changes can have a profound impact on the molecule's solubility, membrane permeability, and binding affinity to biological targets.
A hypothetical analysis of structure-reactivity relationships for a series of 6-benzothiazolemethanamine analogs is presented in the table below.
| Compound | R1 (at C2) | R2 (at 6-aminomethyl) | Observed Reactivity/Activity Trend |
| Analog 1 | -H | -H | Baseline reactivity |
| Analog 2 | -Cl | -H | Increased electrophilicity of the benzothiazole ring |
| Analog 3 | -OCH₃ | -H | Increased nucleophilicity of the benzothiazole ring |
| Analog 4 | -H | -COCH₃ | Decreased basicity of the aminomethyl nitrogen |
| Analog 5 | -Phenyl | -H | Potential for π-π stacking interactions |
This table is for illustrative purposes and represents a potential trend in structure-reactivity relationships.
Design Principles for Novel Benzothiazolemethanamine Scaffolds with Tunable Reactivity
The rational design of novel 6-benzothiazolemethanamine scaffolds with tailored reactivity is guided by a deep understanding of the structure-reactivity relationships discussed previously. Key design principles include:
Bioisosteric Replacement: This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic character while potentially improving metabolic stability.
Scaffold Hopping: This strategy involves replacing the central benzothiazole core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.
Conformational Constraint: Introducing rigid structural elements or cyclic structures can lock the molecule into a specific conformation. This can enhance binding affinity to a target by reducing the entropic penalty of binding. For the 6-benzothiazolemethanamine scaffold, this could involve cyclizing the aminomethyl side chain back onto the benzothiazole ring or incorporating it into a larger ring system.
Synthetic Routes to Diverse Benzothiazolemethanamine Derivatives
The synthesis of 6-benzothiazolemethanamine derivatives can be achieved through various synthetic strategies, often starting from commercially available substituted anilines or benzothiazoles. A common approach involves the construction of the benzothiazole ring followed by the introduction or modification of the aminomethyl group at the 6-position.
One general synthetic route begins with the reaction of a 4-substituted-2-aminothiophenol with an appropriate electrophile to form the benzothiazole core. For instance, reaction with a carboxylic acid or its derivative can yield a 2-substituted benzothiazole. Subsequent nitration at the 6-position, followed by reduction of the nitro group to an amine, and then functionalization to the methanamine, provides a versatile pathway.
A common synthetic pathway is outlined below:
Jacobson Benzothiazole Synthesis: The reaction of a 2-aminothiophenol (B119425) with an aldehyde or carboxylic acid derivative is a fundamental method for constructing the benzothiazole ring.
Functionalization of the 6-position: Starting with a pre-functionalized aniline (B41778), such as 4-methyl-3-nitroaniline, allows for the introduction of a handle at the 6-position of the resulting benzothiazole.
Modification of the 6-substituent: A methyl group at the 6-position can be halogenated and subsequently converted to the aminomethyl group through reactions like the Gabriel synthesis or by direct amination.
| Starting Material | Reagents | Intermediate | Final Product |
| 4-Methyl-3-nitroaniline | 1. KSCN, Br₂ | 6-Methyl-2-amino-nitrobenzothiazole | 6-Benzothiazolemethanamine |
| 2. Reduction (e.g., SnCl₂) | 6-Methyl-2-aminobenzothiazole | ||
| 3. Diazotization, Sandmeyer | 6-Methyl-2-halobenzothiazole | ||
| 4. Radical bromination | 6-(Bromomethyl)-2-halobenzothiazole | ||
| 5. Amination (e.g., NaN₃ then reduction, or NH₃) | 6-(Aminomethyl)-2-halobenzothiazole |
This table represents a generalized synthetic scheme and specific conditions may vary.
Regioselective and Stereoselective Synthesis of Advanced Analogs
The synthesis of advanced 6-benzothiazolemethanamine analogs often requires precise control over the placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).
Regioselectivity in the functionalization of the benzothiazole ring is crucial. Electrophilic aromatic substitution reactions on the benzothiazole nucleus are influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions of the benzene (B151609) ring. For instance, the 6-position is often favored for electrophilic attack in many benzothiazole systems.
Stereoselectivity becomes important when chiral centers are introduced into the molecule, for example, by modifying the aminomethyl side chain with a chiral substituent. The synthesis of enantiomerically pure compounds is often desirable in medicinal chemistry, as different enantiomers can have distinct pharmacological activities. This can be achieved through several methods:
Chiral Pool Synthesis: Starting from a readily available chiral molecule.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
Resolution of Racemates: Separating a mixture of enantiomers, for instance, by forming diastereomeric salts with a chiral resolving agent.
Ligand Design and Metal Coordination Chemistry of Benzothiazolemethanamine Systems
The nitrogen and sulfur atoms of the benzothiazole ring, along with the nitrogen atom of the 6-aminomethyl group, provide potential coordination sites for metal ions. This makes 6-benzothiazolemethanamine and its derivatives interesting ligands for the development of coordination complexes.
The design of these ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. For example, by introducing another coordinating group at the C2 or C7 position, a tridentate or tetradentate ligand can be created, leading to more stable and well-defined metal complexes.
The aminomethyl group at the 6-position can participate in chelation with a metal ion in conjunction with the thiazole (B1198619) nitrogen, forming a stable six-membered chelate ring. The coordination behavior will depend on the nature of the metal ion, the solvent, and the other ligands present in the coordination sphere.
| Metal Ion | Ligand | Potential Coordination Mode | Resulting Complex Geometry |
| Cu(II) | 6-Benzothiazolemethanamine | Bidentate (Nthiazole, Namine) | Square planar or distorted octahedral |
| Zn(II) | 6-Benzothiazolemethanamine | Bidentate (Nthiazole, Namine) | Tetrahedral |
| Co(II) | 2-Aryl-6-benzothiazolemethanamine | Bidentate or Tridentate (if aryl has a donor) | Tetrahedral or Octahedral |
| Pt(II) | 6-Benzothiazolemethanamine | Bidentate (Nthiazole, Namine) | Square planar |
This table illustrates potential coordination scenarios and is not exhaustive.
The study of the coordination chemistry of 6-benzothiazolemethanamine systems is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Benzothiazolemethanamine Dihydrochloride and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 6-Benzothiazolemethanamine dihydrochloride (B599025) and its analogs. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.
For a given benzothiazole (B30560) derivative, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The technique provides an exact mass measurement, which is then compared against the theoretical masses of possible formulas. For instance, Electrospray Ionization (ESI) is a soft ionization technique often coupled with HRMS to generate intact molecular ions of polar compounds like benzothiazole derivatives, facilitating their accurate mass determination. nih.govresearchgate.net The mass spectrum of a benzothiazole-based azo ligand, for example, revealed a molecular ion peak corresponding to its specific chemical formula, confirming its structure. researchgate.net This level of certainty is crucial in synthetic chemistry to confirm the identity of a newly synthesized derivative and to rule out potential byproducts.
Table 1: Illustrative HRMS Data for a Hypothetical Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Theoretical Mass (C₈H₉N₂S⁺) | 165.0481 |
| Measured Mass | 165.0484 |
| Mass Error | 1.8 ppm |
| Inferred Molecular Formula | C₈H₉N₂S |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, including 6-Benzothiazolemethanamine dihydrochloride and its derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons. For benzothiazole derivatives, distinct signals appear for the aromatic protons on the benzothiazole ring system and for the protons on any substituent groups. nih.govnih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and identification of the types of carbons present (e.g., aromatic, aliphatic, carbonyl). nih.govnih.gov Theoretical calculations using methods like the gauge-independent atomic orbit (GIAO) have shown good correlation with experimental ¹³C and ¹H NMR chemical shifts for benzothiazole derivatives. mdpi.comresearchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.
COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.
HSQC correlates directly bonded ¹H and ¹³C atoms.
HMBC reveals long-range correlations (typically over 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure, especially for complex derivatives. nih.gov
These techniques combined allow for the unambiguous assignment of all proton and carbon signals and the complete confirmation of the molecular structure. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Arylbenzothiazole Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | 8.17 (d) | 123.0 |
| H5 | 7.49 (dd) | 126.9 |
| H6 | 7.57 (dd) | 125.8 |
| H7 | 8.08 (d) | 122.5 |
| C2 | - | 166.0 |
| C3a | - | 153.5 |
| C7a | - | 136.1 |
Data derived from a representative compound, 2-(4-Chlorophenyl)benzothiazole. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are used to identify functional groups and provide a molecular fingerprint for this compound and its derivatives.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb IR radiation at characteristic frequencies. For benzothiazole derivatives, IR spectra can confirm the presence of N-H bonds (in amino derivatives), C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the heterocyclic ring system, and the characteristic vibrations of the benzene (B151609) and thiazole (B1198619) rings. mdpi.comresearchgate.netresearchgate.net For example, the stretching vibrations of C-NH₂ in some benzothiazole derivatives are observed in the 620–640 cm⁻¹ range. mdpi.com
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the benzothiazole ring system and can be performed on aqueous samples with minimal interference from water, a significant advantage over IR. researchgate.netresearchgate.net
Table 3: Key Vibrational Frequencies for Benzothiazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch (thiazole) | 1600 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
| γ(CH) out-of-plane deformation | 700 - 900 | IR |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its crystalline derivatives, single-crystal XRD analysis can provide definitive proof of structure, including bond lengths, bond angles, and stereochemistry.
The technique involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is dependent on the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted beams, a complete electron density map of the molecule can be constructed, revealing the exact position of each atom. This method was used to confirm the tautomeric form of related benzimidazole (B57391) compounds, demonstrating that the hydrogen atom was located on a specific nitrogen atom. mdpi.com For new derivatives, XRD provides the ultimate confirmation of the proposed structure, resolving any ambiguities that may remain after spectroscopic analysis. Powder XRD can also be used to characterize the bulk material, identify different crystalline phases (polymorphs), and assess material purity. orgchemres.org
Advanced Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including the relatively polar benzothiazole derivatives. researchgate.netnih.gov A sample is passed through a column packed with a stationary phase under high pressure. Different components of the sample interact differently with the stationary phase, causing them to elute at different times. By coupling the HPLC system to a detector (e.g., UV-Vis or mass spectrometry), the purity of this compound can be assessed, and impurities can be quantified. A method for determining various benzothiazoles in wastewater utilized liquid chromatography-mass spectrometry (LC-MS) for separation and detection. nih.gov
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov The sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase. For certain non-volatile benzothiazole derivatives, derivatization may be required to increase their volatility for GC analysis. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying components in a complex mixture. researchgate.net
Both HPLC and GC are crucial for quality control, allowing for the detection and quantification of unreacted starting materials, byproducts, or degradation products in the final compound. nih.gov
Surface-Sensitive Techniques (e.g., XPS, SIMS, AFM, SEM, TEM) for Material Characterization of Derivatives
When benzothiazole derivatives are used to create functional materials, thin films, or coatings, a variety of surface-sensitive techniques are employed to characterize their surface chemistry and morphology.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the elements on the surface of a material (top 1-10 nm). XPS has been used to confirm the adsorption of 2-mercaptobenzothiazole on an aluminum alloy surface, suggesting that it was adsorbed via an N–S-bridge configuration. rsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost molecular layer of a sample. It provides detailed molecular information by detecting molecular fragments ejected from the surface by a primary ion beam. mdpi.com It can be used to identify the specific benzothiazole derivative on a surface and map its distribution, as was shown when ToF-SIMS imaging revealed that a benzothiazole corrosion inhibitor formed islands on an alloy surface. rsc.org
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are imaging techniques that provide high-resolution topographical information. AFM uses a sharp tip to scan the surface, generating a 3D map of the surface features. SEM uses a focused beam of electrons to create an image, revealing information about surface topography and composition. rsc.org These techniques are used to visualize the morphology of films or coatings made from benzothiazole derivatives.
Transmission Electron Microscopy (TEM) is used to image the internal structure of materials at a very high resolution. If benzothiazole derivatives are incorporated into nanoparticles or other nanostructured materials, TEM can be used to determine their size, shape, and dispersion.
Computational Chemistry and Molecular Modeling of 6 Benzothiazolemethanamine Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-Benzothiazolemethanamine dihydrochloride (B599025). These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For a molecule like 6-Benzothiazolemethanamine dihydrochloride, DFT calculations can map the electron density and identify regions susceptible to electrophilic or nucleophilic attack. The presence of the benzothiazole (B30560) ring, with its heteroatoms (nitrogen and sulfur), and the aminomethyl group creates a complex electronic environment. The protonation of the amine and the benzothiazole nitrogen in the dihydrochloride salt form significantly influences the electronic properties, which can be precisely modeled.
Table 1: Predicted Electronic Properties of a Benzothiazole Derivative using DFT
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.62 | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.85 | The minimum energy required to remove an electron |
| Electron Affinity | 1.23 | The energy released when an electron is added |
Note: The data in this table is representative of a generic benzothiazole derivative and is intended to illustrate the type of information obtained from quantum chemical calculations.
Molecular Docking and Interaction Studies with Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and a larger receptor, which could be a protein, enzyme, or a model system like a catalyst or a supramolecular assembly.
In the context of catalysis, docking studies can reveal how this compound might bind to the active site of a catalyst. The calculations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The docking score, a numerical value representing the binding affinity, can be used to compare the binding of different ligands to the same target.
Similarly, interaction studies with supramolecular assemblies, such as cyclodextrins or calixarenes, can be modeled. These studies can predict whether this compound can form inclusion complexes, which could alter its physical and chemical properties. The insights gained from these simulations are valuable for applications in drug delivery, sensing, and materials science. Research on various benzothiazole derivatives has shown their potential to bind to biological targets, and similar methodologies can be applied to understand the interactions of this compound.
Table 2: Illustrative Molecular Docking Results of a Benzothiazole Ligand with a Model Receptor
| Parameter | Value | Details |
|---|---|---|
| Docking Score (kcal/mol) | -7.5 | Predicted binding affinity |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with the receptor |
| Interacting Residues | Tyr82, Asp129, Ser130 | Key amino acid residues in the binding site |
| Binding Mode | The benzothiazole ring is positioned in a hydrophobic pocket. | Description of the ligand's orientation in the binding site |
Note: This table provides an example of typical results from a molecular docking study.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and stability in different environments, such as in a vacuum, in solution, or within a complex.
By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), researchers can explore the different conformations that the molecule can adopt. The aminomethyl side chain can rotate, leading to various spatial arrangements relative to the benzothiazole ring. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on DFT and time-dependent DFT (TD-DFT), can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental spectra and for identifying the structural features responsible for specific spectral signals.
For this compound, computational methods can predict the 1H and 13C NMR chemical shifts. These predictions can aid in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different atoms in the molecule.
Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. This allows for the assignment of the characteristic vibrational modes of the benzothiazole ring and the aminomethyl group. The predicted IR spectrum can be compared with experimental data to confirm the molecule's structure.
TD-DFT calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. This provides information about the molecule's chromophores and how it absorbs light.
Table 3: Computationally Predicted 13C NMR Chemical Shifts for a Model Benzothiazole Structure
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 165.2 |
| C4 | 122.8 |
| C5 | 125.1 |
| C6 | 121.5 |
| C7 | 124.3 |
| C7a | 134.9 |
| C3a | 153.6 |
Note: The chemical shifts are hypothetical and serve as an illustration of predicted spectroscopic data.
In Silico Screening and Design of Novel Benzothiazolemethanamine Structures
Computational chemistry plays a pivotal role in the design of novel molecules with desired properties. Starting from the core structure of this compound, in silico screening and rational design can be used to explore a vast chemical space of related compounds.
By systematically modifying the structure—for instance, by adding different substituents to the benzothiazole ring or the amine group—it is possible to create a virtual library of new compounds. Computational tools can then be used to predict the properties of these virtual compounds, such as their electronic properties, binding affinities to a specific target, or spectroscopic signatures. This approach, often referred to as virtual screening, allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
For example, if the goal is to design a derivative with enhanced binding to a particular catalyst, molecular docking can be used to screen the virtual library and identify the compounds with the best predicted binding affinities. Subsequent quantum chemical calculations and MD simulations can be used to further refine the selection and to gain a deeper understanding of the structure-property relationships. This iterative process of computational design, synthesis, and experimental validation is a powerful strategy for the discovery of new and improved molecules.
Non Biological Applications and Materials Science Relevance of 6 Benzothiazolemethanamine Dihydrochloride
Role as Chemical Building Blocks and Intermediates in Advanced Organic Synthesis
6-Benzothiazolemethanamine dihydrochloride (B599025) is a versatile organic building block, a class of functionalized molecules that form the basis for constructing more complex molecular architectures. sigmaaldrich.com Its utility stems from the presence of two key reactive sites: the benzothiazole (B30560) core and the primary aminomethyl group.
The benzothiazole ring system itself is a highly reactive scaffold that allows for easy functionalization, making it a valuable starting point for the synthesis of a wide array of pharmacologically active heterocycles and functional materials. nih.gov The aminomethyl group (-CH₂NH₂) at the 6-position provides a nucleophilic site that can readily participate in a variety of chemical transformations. This allows for the extension of the molecular structure and the introduction of new functionalities.
For instance, the primary amine can undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to link the benzothiazole core to other molecular fragments.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are themselves important intermediates for synthesizing other compounds.
Diazotization: Although less direct than with anilines, the amino group can be a precursor to other functional groups, or the entire aminomethyl fragment can be used to link the benzothiazole core into larger systems that are then used in coupling reactions.
The stable, aromatic benzothiazole core combined with the reactive aminomethyl side chain makes 6-Benzothiazolemethanamine a valuable intermediate for chemists aiming to construct complex, multi-functional molecules for diverse applications in organic and materials chemistry. mdpi.commdpi.com
Applications in Polymer Chemistry and Material Science
The rigid, planar structure and unique photophysical properties of the benzothiazole ring have drawn consistent interest for its incorporation into polymers. nih.gov Benzothiazole-containing polymers often exhibit high thermal stability, good mechanical strength, and interesting optical and electronic properties.
Derivatives like 6-Benzothiazolemethanamine can be incorporated into polymer chains in several ways:
As a Monomer: The aminomethyl group can be used to react with other monomers (e.g., diacids, diepoxides) to form polyamides, polyimides, or other condensation polymers. The resulting polymers would have the benzothiazole unit as a recurring feature in the main chain or as a pendant group.
As a Polymer Modifier: The amine functionality can be used to graft the benzothiazole unit onto existing polymer backbones, thereby modifying the properties of the original material.
The inclusion of the benzothiazole moiety can impart specific properties to the resulting materials, such as:
Fluorescence: Many benzothiazole derivatives are fluorescent, a property that can be transferred to the polymer. niscpr.res.in This opens up applications in areas like organic light-emitting diodes (OLEDs), polymer-based sensors, and security inks.
High Refractive Index: The sulfur atom and the aromatic system can contribute to a high refractive index, making these polymers potentially useful for optical applications like lenses and coatings.
Research into benzothiazole-based liquid crystalline macromers has shown that substituents on the benzothiazole ring can significantly influence the mesomorphic, thermal, and optical properties of the resulting materials. iaea.org This highlights the tunability of materials derived from functionalized benzothiazole building blocks.
Development of Dyes and Pigments Based on Benzothiazole Structures
The benzothiazole ring is a key component in a variety of dyes and pigments, particularly azo dyes. nih.gov Azo dyes are characterized by the presence of an azo group (-N=N-) which acts as a chromophore, responsible for the color of the compound. ontosight.ai
The synthesis of benzothiazole-based azo dyes often involves the diazotization of an amino-substituted benzothiazole, followed by coupling with a suitable aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. While 6-Benzothiazolemethanamine itself does not have a primary aromatic amine group directly attached to the ring (like 2-aminobenzothiazole), its aminomethyl group can serve as a reactive handle to link it to other chromophoric systems or it can be chemically modified to participate in dye synthesis.
Key features of benzothiazole-based dyes include:
Vibrant Colors: These dyes can produce a wide range of colors, often in the orange to red spectrum, depending on the specific molecular structure. ontosight.ai
Good Stability: The rigid aromatic structure contributes to the chemical and light stability of the dyes.
Tunable Properties: The color and other properties can be fine-tuned by introducing different electron-donating or electron-withdrawing substituents onto the benzothiazole ring or the coupling component. uomphysics.net
The table below provides examples of benzothiazole-based azo dyes and their observed properties, illustrating the role of this scaffold in chromophore development.
| Dye Structure Class | Coupling Component | Observed Color/Properties | Reference |
| Coumarin-Benzothiazole Azo Dyes | 4-hydroxycoumarin | Characterized by excellent absorption and emission properties. | researchgate.net |
| Pyrazole-Benzothiazole Azo Dyes | Pyrazole moiety | Studied for electrochemical and theoretical properties. | researchgate.net |
| Aniline-Benzothiazole Azo Dyes | N,N-diethylaniline | Used as disperse dyes. | researchgate.net |
This table is illustrative of the general class of benzothiazole azo dyes.
Research into Novel Catalysts and Ligands for Organometallic Chemistry
The benzothiazole scaffold contains both nitrogen and sulfur heteroatoms, which are excellent coordinating sites for metal ions. This makes benzothiazole derivatives attractive candidates for use as ligands in organometallic chemistry and catalysis. researchgate.net The nitrogen atom in the thiazole (B1198619) ring is a Lewis base and can readily bind to transition metals.
6-Benzothiazolemethanamine offers multiple potential coordination sites:
The nitrogen atom of the thiazole ring.
The nitrogen atom of the aminomethyl group.
The sulfur atom of the thiazole ring.
This multi-dentate character allows for the formation of stable chelate complexes with metal centers. Such complexes are of great interest in catalysis, as the ligand structure can be precisely tuned to control the reactivity and selectivity of the metal catalyst. For example, organometallic ruthenium(II) and osmium(II) complexes have been synthesized using 2-phenylbenzothiazole (B1203474) derivatives as ligands. nih.gov These studies demonstrate the ability of the benzothiazole core to form stable metallacycles, which are important structures in many catalytic cycles.
The development of benzothiazole-based ligands is an active area of research, with potential applications in:
Cross-Coupling Reactions: Catalysts for forming carbon-carbon and carbon-heteroatom bonds.
Asymmetric Catalysis: Chiral benzothiazole ligands could be used to synthesize enantiomerically pure compounds.
Oxidation/Reduction Catalysis: The electronic properties of the benzothiazole ring can be modulated to influence the redox potential of the metal center.
Exploration in Sensor Technologies (Purely Chemical Sensing)
One of the most extensively explored non-biological applications of benzothiazole derivatives is in the field of chemical sensors. mdpi.com Many benzothiazole compounds are highly fluorescent, and this fluorescence can be selectively enhanced or quenched upon binding to a specific chemical analyte, such as a metal ion or an anion. mdpi.comresearchgate.net This "turn-on" or "turn-off" fluorescent response forms the basis of a highly sensitive detection method.
Benzothiazole-based chemosensors have been developed for the detection of a variety of analytes:
Metal Cations: Sensors have been designed for the selective detection of environmentally and biologically relevant metal ions like Zn²⁺, Cu²⁺, Fe³⁺, and Ni²⁺. nih.govrsc.orgacs.org The binding of the metal ion to the heteroatoms of the benzothiazole derivative alters the electronic structure of the molecule, leading to a change in its fluorescence emission.
Anions: Fluorogenic chemosensors based on benzothiazole have also been created for the detection of anions like cyanide (CN⁻). nih.govrsc.org The sensing mechanism often involves a specific chemical reaction, such as a nucleophilic addition of the anion to the sensor molecule, which disrupts its internal charge transfer (ICT) pathway and results in a distinct optical signal.
The performance of these sensors is often characterized by high selectivity (responding to only one type of ion in the presence of others) and low detection limits, sometimes in the nanomolar range. nih.govacs.org
The table below summarizes findings from research on various benzothiazole-based chemical sensors.
| Sensor Base Structure | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| N-tert-butyloxycarbonyl asparagine benzyl (B1604629) ester with benzothiazole | Cu²⁺, Fe³⁺ | Chelation-enhanced quenching (CHEQ) / Fluorescence response | Not specified | mdpi.com |
| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response | 0.25 ppm (Zn²⁺) | nih.gov |
| Benzothiazole derivative | Zn²⁺ | Fluorescence enhancement | Not specified | rsc.org |
| Benzothiazole-based probe L1 | Zn²⁺ | Fluorescence enhancement | 7 nM | acs.org |
| 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID) | CN⁻ | Nucleophilic addition, disrupting ICT | 5.97 nM | nih.govrsc.org |
This table presents examples of sensors from the broader class of benzothiazole derivatives to illustrate the sensing capabilities of the core structure.
Future Research Directions and Emerging Trends in 6 Benzothiazolemethanamine Dihydrochloride Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Future applications of AI in the context of this specific compound could include:
Retrosynthetic Analysis: AI-powered platforms can analyze the structure of 6-Benzothiazolemethanamine dihydrochloride (B599025) and propose the most efficient and cost-effective synthetic pathways from commercially available starting materials. acs.org
Reaction Condition Optimization: ML algorithms can sift through vast datasets of chemical reactions to predict the optimal solvents, catalysts, temperatures, and reaction times, minimizing the need for extensive empirical screening.
Predictive Modeling: AI can be used to predict the physicochemical properties and biological activities of novel derivatives of 6-Benzothiazolemethanamine, guiding the design of next-generation compounds with enhanced functionalities. nih.gov
| AI/ML Application Area | Potential Impact on 6-Benzothiazolemethanamine Dihydrochloride Synthesis |
| Retrosynthetic Planning | Proposes novel and more efficient synthetic routes, reducing steps and costs. acs.org |
| Process Optimization | Predicts optimal reaction conditions, increasing yield and purity. |
| De Novo Design | Generates novel analogues with desired properties for targeted applications. |
Development of Sustainable and Eco-Friendly Synthetic Methodologies
In line with the principles of green chemistry, a significant future trend is the development of sustainable methods for synthesizing benzothiazole (B30560) derivatives. bohrium.comnih.gov Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. airo.co.in The focus is shifting towards methodologies that are safer, more efficient, and have a lower environmental impact.
Key green chemistry approaches applicable to the synthesis of the 6-Benzothiazolemethanamine core structure include:
Use of Greener Solvents: Replacing conventional solvents with water, ionic liquids, or bio-based solvents. airo.co.inorgchemres.org
Energy-Efficient Reactions: Employing microwave irradiation or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. airo.co.in
Catalytic Systems: Developing and utilizing reusable, non-toxic catalysts, such as heterogeneous catalysts or enzymes, to improve efficiency and minimize waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing by-product formation. nih.gov
For instance, the core benzothiazole ring is often formed via the condensation of 2-aminothiophenol (B119425) with a carbonyl compound. mdpi.com Future research will likely focus on adapting these foundational reactions to greener conditions, for example, by using water as a solvent and employing a recyclable catalyst. orgchemres.org
Exploration of Novel Reactivity Patterns and Transformation Pathways
The exploration of novel chemical reactions and transformations is a perpetual frontier in organic chemistry. For this compound, future research will likely investigate new ways to functionalize its core structure, leading to a diverse library of compounds with unique properties. nih.gov
Emerging areas of interest include:
C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the benzene (B151609) ring of the benzothiazole scaffold offer a more efficient way to introduce new substituents without the need for pre-functionalized starting materials.
Photocatalysis: The use of visible light to drive chemical reactions provides a mild and sustainable method for forging new bonds and creating complex molecular architectures. chemrxiv.org This could be applied to synthesize or modify the 6-Benzothiazolemethanamine structure under ambient conditions.
One-Pot and Multicomponent Reactions: Designing elegant reaction cascades where multiple chemical transformations occur in a single reaction vessel improves efficiency, reduces waste, and simplifies purification processes. nih.gov
These advanced synthetic strategies will enable chemists to readily access a wider range of derivatives, facilitating the exploration of structure-activity relationships for various applications.
Advanced Material Development and Functionalization
The benzothiazole nucleus is not only a key pharmacophore in drug discovery but also a versatile building block for advanced materials. tandfonline.com Its rigid, planar structure and electron-rich nature impart useful photophysical and electronic properties.
Future research directions for this compound in materials science may involve:
Fluorescent Probes: The strong fluorescence of some benzothiazole compounds makes them suitable for use as fluorescent markers or sensors for detecting specific ions or biomolecules. mdpi.com
Organic Electronics: Incorporation of the benzothiazole moiety into polymers or covalent organic frameworks (COFs) could lead to the development of new materials for organic light-emitting diodes (OLEDs), solar cells, or transistors. acs.org
Functional Coatings: The aminomethyl group at the 6-position provides a convenient handle for grafting the molecule onto surfaces, creating functional coatings with specific chemical or biological properties.
| Material Application | Role of the Benzothiazole Scaffold | Potential Use of 6-Benzothiazolemethanamine |
| Fluorescent Sensors | Provides the core fluorophore. mdpi.com | Detection of specific analytes in biological or environmental samples. |
| Covalent Organic Frameworks | Acts as a rigid, conjugated building block. acs.org | Catalysis, gas storage, or electronic devices. |
| Surface Modification | Offers a stable, aromatic anchor. | Creating biocompatible or anti-fouling surfaces. |
Multidisciplinary Research at the Interface of Chemistry and Other Sciences
The full potential of this compound will be realized through collaborations that bridge chemistry with other scientific disciplines. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comjchemrev.comnih.gov
Future interdisciplinary research will likely focus on:
Chemical Biology: Using derivatives of 6-Benzothiazolemethanamine as chemical probes to study biological pathways and identify new drug targets.
Medicinal Chemistry: Designing and synthesizing novel analogues with improved potency, selectivity, and pharmacokinetic profiles for treating a range of diseases, from infections to neurodegenerative disorders. tandfonline.comnih.gov
Pharmacology and Toxicology: Conducting in-depth studies to understand the mechanisms of action, efficacy, and safety of new benzothiazole-based therapeutic candidates. nih.gov
This collaborative approach is essential for translating fundamental chemical discoveries into practical applications that can address pressing challenges in medicine and technology. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Benzothiazolemethanamine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves benzothiazole ring functionalization followed by amine hydrochlorination. For example, coupling benzothiazole derivatives with methanamine precursors under anhydrous conditions, using HCl gas for dihydrochloride formation. Reaction temperature (e.g., 0–5°C for HCl addition) and solvent polarity (e.g., ethanol vs. dichloromethane) critically affect crystallinity and purity .
- Key Considerations : Monitor pH during hydrochlorination to avoid over-acidification, which may degrade the benzothiazole moiety. Use TLC or HPLC to track intermediate formation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- FT-IR : Confirm N-H stretching (2500–3000 cm⁻¹) and benzothiazole C-S/C=N vibrations (1600–1500 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methylene groups adjacent to the amine (δ 3.5–4.0 ppm).
- Elemental Analysis : Validate Cl⁻ content (theoretical ~23% for dihydrochloride).
Cross-reference with spectral libraries for benzothiazole derivatives .
Q. What solubility profiles are critical for formulating this compound in aqueous vs. organic media?
- Methodological Answer : The compound is hygroscopic and moderately soluble in water (~50 mg/mL at 25°C), with solubility enhanced in polar aprotic solvents (e.g., DMSO). Precipitation in non-polar solvents (e.g., hexane) aids purification. Conduct phase-solubility studies to optimize solvent systems for crystallization .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design (e.g., 2³ design) to test:
- Factors : pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure.
- Responses : Degradation rate (HPLC quantification), color change, and Cl⁻ loss (ion chromatography).
Accelerated stability studies (40°C/75% RH for 6 weeks) predict shelf-life, while Arrhenius modeling extrapolates long-term behavior .
Q. What strategies resolve contradictions in reported bioactivity data for 6-Benzothiazolemethanamine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Compare batch-specific LC-MS data to exclude byproduct interference.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Meta-analysis of published IC₅₀ values with subgrouping by experimental parameters (e.g., serum-free vs. serum-containing media) clarifies trends .
Q. How can computational modeling guide the optimization of this compound for target-specific applications?
- Methodological Answer :
- Docking studies : Screen against benzothiazole-binding proteins (e.g., kinase targets) using AutoDock Vina.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with activity.
Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s neuropharmacological potential?
- Methodological Answer :
- In vitro : Primary neuronal cultures for dose-response assays (e.g., glutamate-induced excitotoxicity).
- In vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism) with behavioral (rotarod) and biochemical (dopamine ELISA) endpoints.
Include positive controls (e.g., riluzole) and assess blood-brain barrier penetration via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
